molecular formula C11H12FNO2 B2782292 Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate CAS No. 1949793-11-6

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Cat. No.: B2782292
CAS No.: 1949793-11-6
M. Wt: 209.22
InChI Key: GVOOQTXMCOWTGF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate (CAS: 1949793-11-6) is a fluorinated tetrahydroisoquinoline derivative with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol . It features a fluorine substituent at position 5 and a methyl ester group at position 8 of the tetrahydroisoquinoline scaffold.

Properties

IUPAC Name

methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-3,13H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOOQTXMCOWTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCC2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The major products depend on the nucleophile used but can include various substituted isoquinolines.

Scientific Research Applications

Pharmacological Potential

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets:

  • Inhibition of Enzymes : Compounds with similar structures have shown promise in inhibiting enzymes involved in cancer progression, such as protein arginine methyltransferase 5 (PRMT5) .
  • Neuroprotective Effects : The tetrahydroisoquinoline scaffold is known for neuroprotective properties. Research indicates that derivatives can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases .

Anticancer Activity

Research has highlighted the compound's potential in cancer treatment:

  • Synthetic Lethality : this compound could be part of a class of compounds that exploit synthetic lethality mechanisms in cancer cells by targeting specific molecular pathways .

Building Block for Drug Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized to synthesize more complex molecules through various chemical reactions, including cyclization and substitution reactions . Its unique structure allows for modifications that can yield derivatives with enhanced biological activity.

Development of New Therapeutics

The compound's ability to serve as a precursor in the synthesis of other biologically active compounds positions it as a valuable tool in pharmaceutical development.

Case Study 1: PRMT5 Inhibitors

In a study focused on PRMT5 inhibitors, compounds structurally related to this compound demonstrated significant inhibition of PRMT5 activity. These findings suggest that this class of compounds could be developed into effective anticancer agents targeting specific tumor types .

Case Study 2: Neuroprotective Agents

Another investigation explored the neuroprotective effects of tetrahydroisoquinoline derivatives. The study found that these compounds could enhance neuronal survival under stress conditions by modulating cellular signaling pathways associated with neuroprotection .

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Position 5 Substituents

  • Fluorine (F) : Present in the target compound, fluorine’s electronegativity enhances metabolic stability and bioavailability by resisting oxidative degradation. This is critical for CNS-targeted molecules .
  • Methyl (CH₃): The methyl group in 8-Fluoro-5-methyltetrahydroisoquinoline enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Position 8 Functional Groups

  • Methyl Ester (COOCH₃) : The ester group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility. However, esters are prone to hydrolysis under acidic or enzymatic conditions, necessitating careful storage .
  • Carboxylic Acid (COOH) : The acid form (as a hydrochloride salt) exhibits higher polarity and solubility, making it suitable for formulations requiring rapid dissolution .

Pharmacological Potential

The fluorine atom’s presence in these analogs is often associated with enhanced binding affinity to dopaminergic or serotonergic receptors, as seen in related fluorinated pharmaceuticals (e.g., 5-fluorooxindole derivatives) .

Biological Activity

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate (M5FTHIQ) is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of M5FTHIQ, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.

M5FTHIQ has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1949793-11-6
Molecular FormulaC₁₁H₁₂FNO₂
Molecular Weight209.22 g/mol

The presence of the fluorine atom in its structure is significant as it can modify the compound's pharmacokinetic properties and biological interactions.

M5FTHIQ exhibits its biological activity primarily through interactions with various molecular targets. The compound is believed to influence multiple biochemical pathways, which may include:

  • Enzyme Inhibition : M5FTHIQ may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could interact with neurotransmitter receptors, potentially affecting neurotransmission and related physiological processes.

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective properties. Studies on related compounds suggest that they can mitigate neurotoxicity induced by various agents:

  • Calcium Influx Inhibition : Similar compounds have been shown to inhibit calcium influx in neuronal cells, which is crucial for preventing excitotoxicity.
  • Dopaminergic Regulation : Some derivatives regulate dopamine levels in the brain, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's.

Case Studies and Research Findings

A few notable studies provide insights into the biological activities associated with tetrahydroisoquinoline derivatives:

  • Study on Enzyme Inhibition : A study found that certain tetrahydroisoquinoline derivatives inhibited specific enzymes linked to cancer progression. While direct data on M5FTHIQ was not available, the findings suggest a potential for similar activity in this compound.
  • Neuroprotective Study : Research involving 1-methyl-1,2,3,4-tetrahydroisoquinoline indicated its ability to protect against neurotoxic agents. This suggests that M5FTHIQ may exhibit comparable neuroprotective effects due to structural similarities.

Q & A

Q. What are the primary synthetic routes for Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclization of 2-alkenyl anilines with aldehydes and ethyl cyanoacetate using a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This proceeds through Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroisoquinoline scaffold . Alternative methods involve nitro compound reduction followed by cyclization. Optimization includes adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to enhance yield (typically 60–75%) and purity (>95% by HPLC).

Q. How does the fluorine atom at the 5-position influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The fluorine atom induces electron-withdrawing effects, altering the electron density of the aromatic ring. This enhances electrophilic substitution reactivity at the 8-carboxylate position and stabilizes intermediates during nucleophilic reactions. Computational studies (e.g., DFT analysis) can quantify these effects by mapping electrostatic potential surfaces or calculating Fukui indices .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR (¹H/¹³C/¹⁹F): Assign peaks for the fluorine atom (δ ~ -120 ppm in ¹⁹F NMR) and ester carbonyl (δ ~ 165–170 ppm in ¹³C NMR).
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for mass confirmation (expected [M+H]⁺ = 210.2).
  • Elemental Analysis : Validate %C, %H, and %N to confirm molecular formula (C₁₁H₁₂FNO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s physical properties (e.g., melting point, solubility)?

  • Methodological Answer : Discrepancies in reported physical properties (e.g., melting point) may arise from polymorphic forms or impurities. To address this:
  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use powder X-ray diffraction (PXRD) to compare crystalline structures.
  • Conduct solubility studies in solvents (e.g., DMSO, ethanol) under controlled temperatures (25–40°C) with gravimetric analysis .

Q. What strategies are effective for modifying the tetrahydroisoquinoline scaffold to enhance biological activity?

  • Methodological Answer :
  • Position-Specific Functionalization : Introduce substituents at the 3- or 4-positions via alkylation or cross-coupling (e.g., Suzuki-Miyaura) to modulate lipophilicity and target binding.
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid (using LiOH/H₂O) for improved solubility and interaction with charged residues in enzymes.
  • Fluorine Replacement : Substitute fluorine with other halogens (Cl, Br) to study halogen-bonding effects on receptor affinity .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the carboxylate group and hydrophobic interactions from the tetrahydroisoquinoline core.
  • MD Simulations : Perform 100-ns trajectories in explicit solvent to assess binding stability and conformational changes.
  • QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

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